5-bromo-1-ethyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a thiophene ring in this compound adds to its chemical diversity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-indole derivatives, while substitution reactions can produce a variety of substituted indole compounds .
Scientific Research Applications
5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of the thiophene ring and bromine atom can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-1H-INDOLE: Similar structure but lacks the dihydro-indole moiety.
1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but lacks the bromine atom.
5-BROMO-1-ETHYL-3-[(FURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but contains a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-BROMO-1-ETHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of a bromine atom, an ethyl group, and a thiophene moiety, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14BrNOS |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-(thiophen-2-ylmethyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H14BrNOS/c1-2-17-14-6-5-10(16)8-12(14)13(15(17)18)9-11-4-3-7-19-11/h3-8,13H,2,9H2,1H3 |
InChI Key |
OJTQQQPCIYDRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CS3 |
Origin of Product |
United States |
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